

An In-depth Technical Guide to 4-Bromo-3-ethylbenzamide

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Compound of Interest

Compound Name: Benzamide, 4-bromo-3-ethyl-

Cat. No.: B15092796

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For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the molecular structure, properties, and potential synthesis of 4-bromo-3-ethylbenzamide (CAS No. 1369785-21-6). Due to the limited availability of specific experimental data for this compound in publicly accessible literature, this document combines confirmed structural information with generalized experimental protocols and predicted properties based on analogous chemical structures. This guide is intended to serve as a foundational resource for researchers and professionals in drug development and chemical synthesis.

Molecular Structure and Identification

4-Bromo-3-ethylbenzamide is a substituted aromatic amide. The core structure consists of a benzene ring substituted with a bromo group, an ethyl group, and a carboxamide group. The IUPAC name for this compound is 3-Bromo-4-ethyl-benzamide, reflecting the substitution pattern on the benzamide moiety.

Table 1: Compound Identification

Identifier	Value
Systematic Name	3-Bromo-4-ethyl-benzamide
Synonym	Benzamide, 4-bromo-3-ethyl-
CAS Number	1369785-21-6
Molecular Formula	C ₉ H ₁₀ BrNO
Molecular Weight	228.09 g/mol
SMILES	<chem>O=C(N)C1=CC=C(CC)C(Br)=C1</chem>

Physicochemical Properties

Specific experimental data for the physicochemical properties of 4-bromo-3-ethylbenzamide are not readily available. The data presented in Table 2 are predicted values or based on trends observed for structurally similar compounds.

Table 2: Physicochemical Data

Property	Value	Notes
Melting Point	Not available	Expected to be a solid at room temperature.
Boiling Point	Not available	
Solubility	Not available	Likely soluble in polar organic solvents.

Proposed Synthesis Protocol

A detailed, experimentally verified synthesis protocol for 4-bromo-3-ethylbenzamide is not available in the reviewed literature. However, a plausible synthetic route can be proposed based on standard organic chemistry transformations. A common method for the synthesis of benzamides is the acylation of ammonia or an amine with a corresponding benzoyl chloride.

3.1. Synthesis of 3-Bromo-4-ethylbenzoic Acid (Intermediate)

The precursor, 3-bromo-4-ethylbenzoic acid, can be synthesized from 4-ethylbenzoic acid through electrophilic aromatic substitution (bromination).

- Reaction: 4-ethylbenzoic acid is reacted with a brominating agent, such as N-bromosuccinimide (NBS) or bromine (Br_2) in the presence of a Lewis acid catalyst (e.g., FeBr_3), in a suitable solvent like acetic acid. The ethyl group is an ortho-, para-director; however, the para position is blocked, and the ortho position (position 3) is sterically hindered to some extent but is the most likely position for bromination.

3.2. Conversion to 3-Bromo-4-ethylbenzoyl Chloride

The synthesized 3-bromo-4-ethylbenzoic acid is then converted to its more reactive acid chloride derivative.

- Reaction: 3-bromo-4-ethylbenzoic acid is treated with a chlorinating agent, such as thionyl chloride (SOCl_2) or oxalyl chloride ($(\text{COCl})_2$), often with a catalytic amount of dimethylformamide (DMF). The reaction is typically performed in an inert solvent like dichloromethane (DCM) or neat.

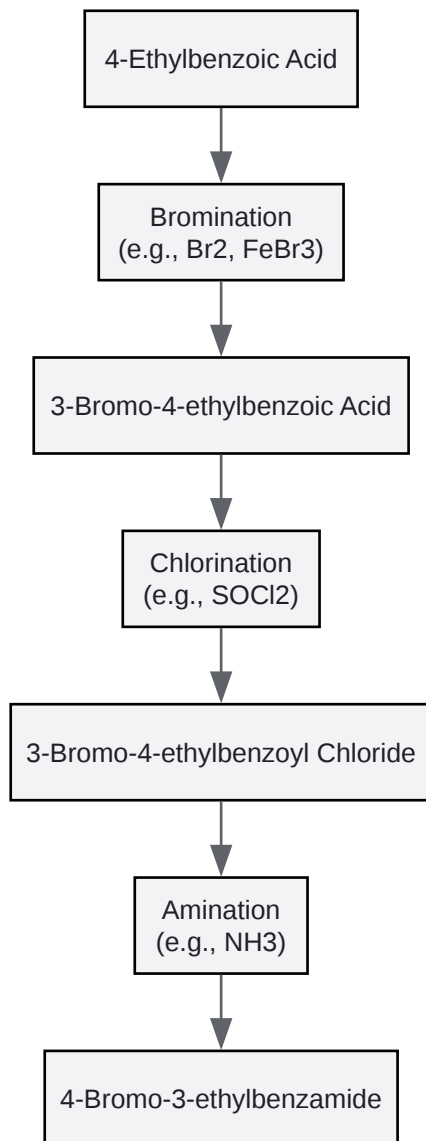
3.3. Amination to form 4-Bromo-3-ethylbenzamide

The final step is the reaction of the benzoyl chloride with an ammonia source.

- Reaction: 3-bromo-4-ethylbenzoyl chloride is reacted with an excess of aqueous or gaseous ammonia. This nucleophilic acyl substitution reaction yields the final product, 4-bromo-3-ethylbenzamide. The reaction is typically carried out at low temperatures to control its exothermicity.

Figure 1: Proposed Synthesis Workflow

Proposed Synthesis of 4-Bromo-3-ethylbenzamide



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A flowchart of the proposed synthetic pathway.

Spectroscopic Characterization (Predicted)

No experimental spectroscopic data for 4-bromo-3-ethylbenzamide has been identified. The following are predicted key features based on the molecular structure:

4.1. ¹H NMR Spectroscopy

- **Aromatic Protons:** Signals in the aromatic region (typically 7.0-8.0 ppm) corresponding to the three protons on the benzene ring. Their splitting patterns would be influenced by their positions relative to the substituents.
- **Ethyl Group Protons:** A quartet corresponding to the methylene ($-\text{CH}_2-$) protons and a triplet for the methyl ($-\text{CH}_3$) protons, characteristic of an ethyl group.
- **Amide Protons:** One or two broad singlets for the $-\text{NH}_2$ protons, which may exchange with D_2O .

4.2. ^{13}C NMR Spectroscopy

- **Carbonyl Carbon:** A signal in the downfield region (typically 165-175 ppm) for the amide carbonyl carbon.
- **Aromatic Carbons:** Six signals in the aromatic region (typically 120-145 ppm), with the carbons attached to the bromo and ethyl groups showing distinct chemical shifts.
- **Ethyl Group Carbons:** Two signals in the aliphatic region for the methylene and methyl carbons.

4.3. Infrared (IR) Spectroscopy

- **N-H Stretching:** Two bands in the region of $3100\text{-}3500\text{ cm}^{-1}$ corresponding to the symmetric and asymmetric stretching of the primary amide N-H bonds.
- **C=O Stretching:** A strong absorption band around $1640\text{-}1680\text{ cm}^{-1}$ for the amide carbonyl (Amide I band).
- **N-H Bending:** An absorption around $1600\text{-}1650\text{ cm}^{-1}$ (Amide II band).
- **C-Br Stretching:** A signal in the fingerprint region.

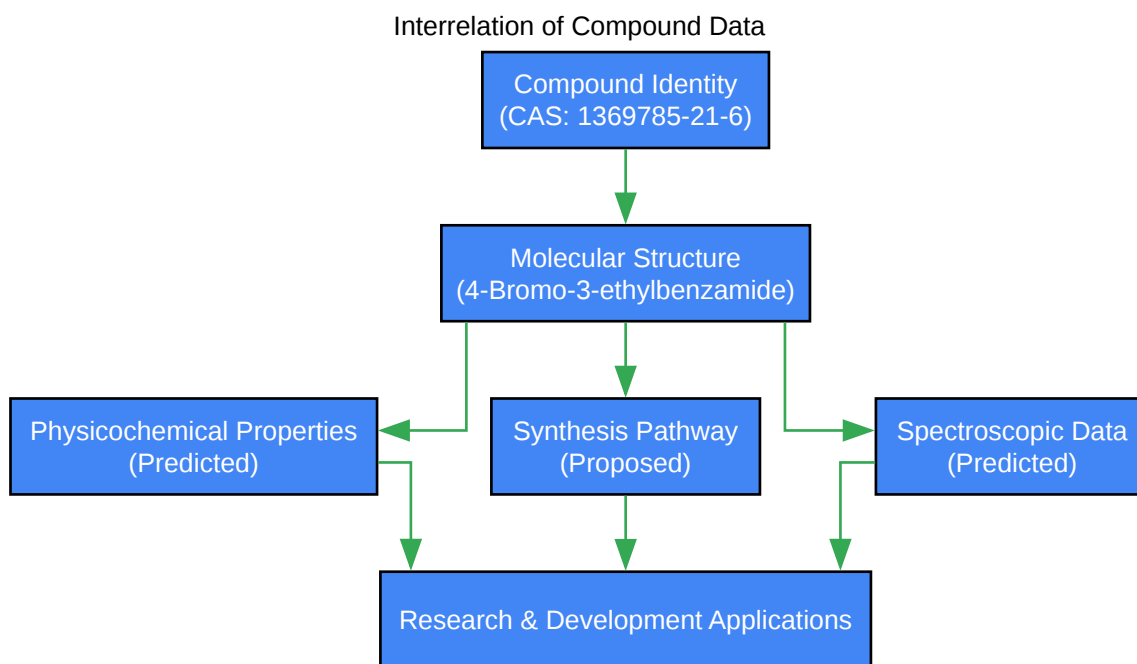
4.4. Mass Spectrometry

- **Molecular Ion Peak:** A molecular ion peak (M^+) would be expected at m/z corresponding to the molecular weight (228.09). Due to the presence of bromine, a characteristic $\text{M}+2$ peak of nearly equal intensity would be observed, corresponding to the ^{81}Br isotope.

- Fragmentation: Common fragmentation patterns would involve the loss of the amide group and cleavage of the ethyl group.

Logical Relationship of Key Information

The following diagram illustrates the interconnectedness of the information presented in this guide.



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Relationship between key data points.

Applications in Research and Drug Development

Substituted benzamides are a well-established class of compounds with a wide range of biological activities, making them valuable scaffolds in drug discovery. While the specific biological profile of 4-bromo-3-ethylbenzamide is not documented, its structural motifs suggest potential for investigation in several areas:

- Enzyme Inhibition: The benzamide functional group can act as a hydrogen bond donor and acceptor, making it a candidate for interacting with the active sites of various enzymes.

- **Receptor Antagonism/Agonism:** Many benzamide derivatives are known to interact with G-protein coupled receptors (GPCRs).
- **Fragment-Based Drug Discovery:** This molecule could serve as a starting fragment for the development of more complex and potent drug candidates.

The bromo- and ethyl- substitutions provide handles for further chemical modification to explore structure-activity relationships (SAR).

Conclusion

4-Bromo-3-ethylbenzamide is a chemical entity with a defined structure but limited publicly available experimental data. This guide has provided a framework for understanding its fundamental properties and a plausible route for its synthesis. Further experimental investigation is required to fully characterize this compound and explore its potential applications in medicinal chemistry and materials science. Researchers interested in this molecule are encouraged to use the information herein as a starting point for their own studies.

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